molecular formula C6H7ClN2O4S B6152782 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 1365939-65-6

4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B6152782
CAS RN: 1365939-65-6
M. Wt: 238.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid, or CSPC for short, is a chemical compound that has been studied for its potential applications in scientific research. CSPC is a member of the pyrazole family and is used as a reagent in organic synthesis. It is a versatile compound that can be used to synthesize a variety of organic compounds, including amines, amides, and esters. In addition, CSPC has been found to have a number of biochemical and physiological effects when used in laboratory experiments.

Scientific Research Applications

CSPC has a number of potential applications in scientific research. One of the most common uses for CSPC is as a reagent in organic synthesis. CSPC can be used to synthesize a variety of organic compounds, including amines, amides, and esters. In addition, CSPC has been used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of CSPC is not fully understood. However, it is believed to involve a reaction between the CSPC molecule and the target molecule. The CSPC molecule is believed to react with the target molecule by forming a covalent bond, which then leads to a change in the structure of the target molecule. This change in structure can then lead to a variety of different biochemical and physiological effects.
Biochemical and Physiological Effects
CSPC has been found to have a number of biochemical and physiological effects when used in laboratory experiments. For example, CSPC has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, CSPC has been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Finally, CSPC has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

CSPC has a number of advantages when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used to synthesize a variety of organic compounds. In addition, CSPC has been found to have a number of biochemical and physiological effects, which makes it useful for a variety of scientific research applications.
However, CSPC also has a number of limitations when used in laboratory experiments. One of the main limitations is that it is a relatively unstable compound and can decompose if not stored properly. In addition, CSPC has a low solubility in water, which can make it difficult to use in certain experiments. Finally, CSPC is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for CSPC research. One potential direction is to further study the biochemical and physiological effects of CSPC. In particular, further research could be conducted to better understand the mechanism of action of CSPC and the potential therapeutic applications of this compound. Another potential direction is to develop more efficient and cost-effective methods for synthesizing CSPC. Finally, further research could be conducted to explore potential uses of CSPC in other areas, such as drug development and materials science.

Synthesis Methods

CSPC is synthesized by reacting 4-chlorosulfonyl-3-methyl-1H-pyrazole-5-carboxylic acid with dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields CSPC as the product. The reaction is typically carried out in a sealed tube to prevent the escape of volatile compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves the chlorosulfonation of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.", "Starting Materials": [ "1,5-dimethyl-1H-pyrazole-3-carboxylic acid", "Chlorosulfonic acid", "Acetic anhydride", "Sodium acetate", "Methanol", "Water" ], "Reaction": [ "1. Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in acetic anhydride.", "2. Add sodium acetate to the reaction mixture and stir for 30 minutes.", "3. Slowly add chlorosulfonic acid to the reaction mixture while stirring.", "4. Heat the reaction mixture to 60-70°C and stir for 2 hours.", "5. Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.", "6. Extract the product with methanol.", "7. Dry the organic layer over anhydrous sodium sulfate.", "8. Concentrate the solution under reduced pressure to obtain the crude product.", "9. Purify the crude product by recrystallization from methanol to obtain 4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid." ] }

CAS RN

1365939-65-6

Product Name

4-(chlorosulfonyl)-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C6H7ClN2O4S

Molecular Weight

238.6

Purity

95

Origin of Product

United States

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